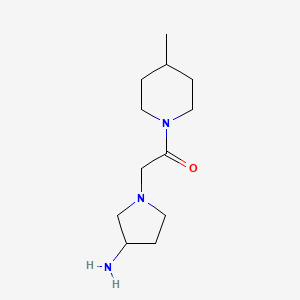![molecular formula C12H16N2O2 B1468149 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid CAS No. 1340225-73-1](/img/structure/B1468149.png)
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid
説明
Synthesis Analysis
The synthesis of compounds like 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid is characterized by the presence of a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are likely to be influenced by the properties of the pyrrolidine ring . The ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space, contributing to the molecule’s stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid are influenced by its molecular structure, which includes a pyrrolidine ring and a benzoic acid group. The pyrrolidine ring contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) have been studied for the degradation of acetaminophen, leading to various by-products including benzoic acid derivatives. These processes are crucial for treating pharmaceutical pollutants in water, with implications for environmental safety and water treatment technologies (Qutob et al., 2022).
Stability and Degradation Studies
Research on nitisinone, a medical treatment for hepatorenal tyrosinemia, revealed the stability of its degradation products, including benzoic acid derivatives, under various conditions. This highlights the importance of understanding the stability and degradation pathways of pharmaceutical compounds for medical applications (Barchańska et al., 2019).
Gut Function Regulation
Benzoic acid has been identified as a compound that can regulate gut functions, including digestion, absorption, and immunity. This research points to the potential of benzoic acid derivatives in improving gut health and overall well-being (Mao et al., 2019).
Pharmacokinetic Analysis
A physiologically-based pharmacokinetic analysis of benzoic acid across different species provided insights into dietary exposures and the safety assessment of food and beverage products containing benzoic acid. Such studies are fundamental in ensuring the safety of consumer products (Hoffman & Hanneman, 2017).
将来の方向性
The future directions for research on 4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications in drug discovery . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for the design of new compounds with different biological profiles .
特性
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-5-6-14(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11H,5-8,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEKLQJLWPCXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)



![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)


![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)